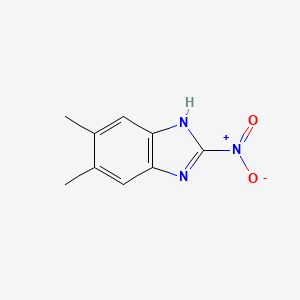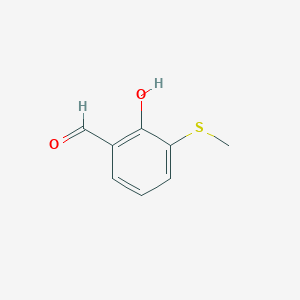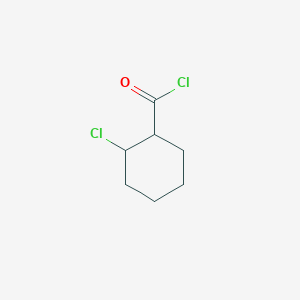
2-Chlorocyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorocyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a chlorine atom and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanol with thionyl chloride (SOCl₂) to form cyclohexyl chloride, which is then further reacted with phosgene (COCl₂) to introduce the carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 2-Chlorocyclohexane-1-carbonyl chloride typically involves large-scale chlorination processes. The use of catalysts such as aluminum chloride (AlCl₃) can enhance the efficiency of the chlorination reaction. The subsequent introduction of the carbonyl chloride group is achieved through controlled reactions with phosgene under specific temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorocyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: The compound can undergo oxidation to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products Formed
Substitution: Formation of cyclohexanol or cyclohexylamine.
Reduction: Formation of cyclohexane or cyclohexanol.
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chlorocyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chlorocyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The chlorine atom can also participate in substitution reactions, making the compound versatile in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl chloride: Similar structure but lacks the carbonyl chloride group.
Cyclohexanecarbonyl chloride: Similar structure but lacks the chlorine atom on the cyclohexane ring.
Chlorocyclohexane: Similar structure but lacks the carbonyl chloride group
Uniqueness
2-Chlorocyclohexane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
37420-99-8 |
|---|---|
Molekularformel |
C7H10Cl2O |
Molekulargewicht |
181.06 g/mol |
IUPAC-Name |
2-chlorocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2 |
InChI-Schlüssel |
YBGRDIRBHQVWSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



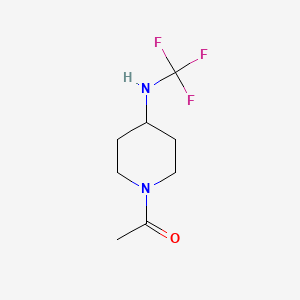

![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
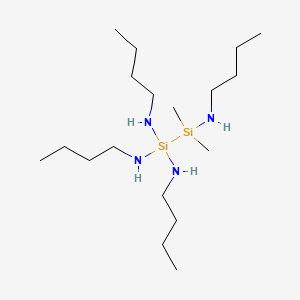
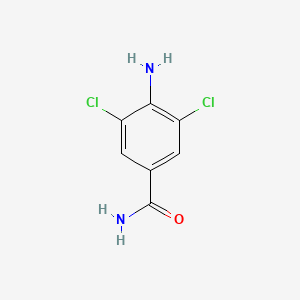
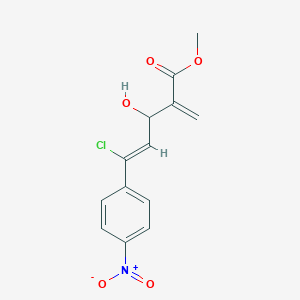

![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)

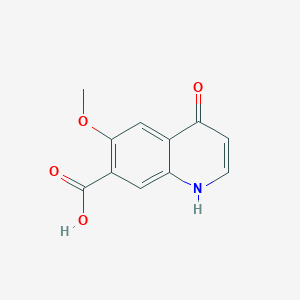
![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
